N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S/c1-10-15-11(13-5-6-14-20(2,18)19)9-12(16-10)17-7-3-4-8-17/h9,14H,3-8H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOAKKZAEGUVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield the intermediate 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further modified to introduce the methanesulfonamide group under appropriate reaction conditions.
Chemical Reactions Analysis
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the methanesulfonamide group.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrimidine ring or the methanesulfonamide moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biological processes .
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
- Structure: Shares the same pyrimidinylaminoethyl backbone but replaces methanesulfonamide with an acetamide group and adds a 4-chlorophenoxy moiety.
- Molecular Formula : C₁₉H₂₄ClN₅O₂ (MW: 389.9 g/mol) vs. estimated C₁₃H₂₂N₆O₂S (MW: ~326.4 g/mol) for the target compound.
- Key Differences: The acetamide and chlorophenoxy groups may reduce solubility compared to the polar methanesulfonamide.
- Synthetic Pathway : Likely synthesized via nucleophilic substitution or coupling reactions, similar to methods described in for sulfonamide analogs .
N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
- Structure : Contains a pyrimidine ring substituted with chloromethyl, 4-fluorophenyl, and isopropyl groups. The sulfonamide is N-methylated.
- Molecular Formula : C₁₆H₁₉ClFN₃O₂S (MW: 371.86 g/mol).
- N-methylation of the sulfonamide reduces hydrogen-bonding capacity compared to the target compound’s unmodified sulfonamide.
- Physical Properties :
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide
- Structure : A complex hybrid of pyrazolo[3,4-d]pyrimidine, chromen-4-one, and methanesulfonamide.
- Molecular Formula : C₃₁H₂₄F₂N₆O₄S (MW: 603.0 g/mol).
- Dual fluorination enhances metabolic stability and target affinity.
- Synthetic Pathway : Likely synthesized via Suzuki-Miyaura coupling (as in ), using palladium catalysts and boronic acid intermediates .
Research Implications
- The target compound’s pyrrolidinyl group may enhance solubility and binding specificity compared to N-methylated or chlorophenoxy-containing analogs.
- Further studies are needed to explore its pharmacokinetics, given the lack of experimental data in the evidence. Synthetic routes could borrow from methods in (e.g., cross-coupling) .
- Comparative analysis highlights the critical role of sulfonamide groups in modulating biological activity and solubility.
Biological Activity
N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C15H25N5O
- Molecular Weight : 293.39 g/mol
- CAS Number : 1203287-92-6
This structure features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its biological interactions.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has demonstrated significant cytotoxic effects in human lung cancer (A549) and colon cancer (HCT116) cell lines .
- Aurora Kinase Inhibition : The compound has been investigated for its ability to inhibit Aurora kinases, which are critical for mitosis. It has shown promising results in selectively inhibiting Aurora-A and Aurora-B isoforms, leading to reduced cell viability in cancer models .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Efficacy in Biological Assays
The efficacy of this compound has been evaluated through various assays:
| Assay Type | Cell Line/Model | IC50 Value | Notes |
|---|---|---|---|
| Cytotoxicity | A549 | 0.299 µM | Significant late apoptosis induction observed |
| Cytotoxicity | HCT116 | 0.162 µM | Induces G0/G1 phase arrest |
| Aurora Kinase Inhibition | MV4-11 | 0.162 µM | Potent dual inhibition observed |
| Anti-inflammatory | Rat Model | ED50 2 mg/kg | Effective in reducing inflammation |
Case Studies
- Case Study on Cancer Cell Lines : In a study involving A549 and HCT116 cell lines, treatment with the compound led to a marked increase in late apoptosis rates (up to 93% in HCT116). Flow cytometry analysis revealed that the compound significantly alters the cell cycle distribution, promoting G0/G1 phase arrest and reducing S phase cells .
- In Vivo Models : In rat models of inflammation, the compound exhibited notable analgesic effects with an effective dose (ED50) as low as 2 mg/kg, indicating its potential utility in pain management alongside anti-inflammatory actions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
